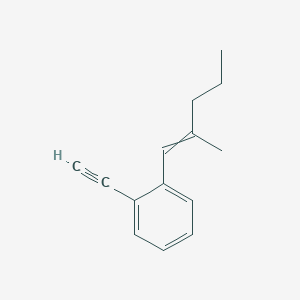
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene is an organic compound that belongs to the class of alkynes and alkenes. It features a benzene ring substituted with an ethynyl group and a 2-methylpent-1-en-1-yl group. This compound is of interest due to its unique structure, which combines aromaticity with unsaturation, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene can be achieved through various methods. One common approach involves the coupling of an ethynylbenzene derivative with a suitable alkyl halide under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne and alkene groups can be achieved using catalysts such as palladium on carbon, leading to the formation of saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated benzene derivatives.
Scientific Research Applications
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene depends on its specific application. In chemical reactions, the compound’s alkyne and alkene groups participate in various transformations, while the benzene ring provides stability and reactivity. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Ethynyl-2-(2-methylprop-1-en-1-yl)benzene
- 1-Ethynyl-2-(2-methylbut-1-en-1-yl)benzene
- 1-Ethynyl-2-(2-methylhex-1-en-1-yl)benzene
Uniqueness
1-Ethynyl-2-(2-methylpent-1-en-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of an ethynyl group and a 2-methylpent-1-en-1-yl group on the benzene ring provides a versatile platform for further functionalization and applications in various fields.
Properties
CAS No. |
819871-39-1 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-ethynyl-2-(2-methylpent-1-enyl)benzene |
InChI |
InChI=1S/C14H16/c1-4-8-12(3)11-14-10-7-6-9-13(14)5-2/h2,6-7,9-11H,4,8H2,1,3H3 |
InChI Key |
PYDCJOSKIVQCAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=CC1=CC=CC=C1C#C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


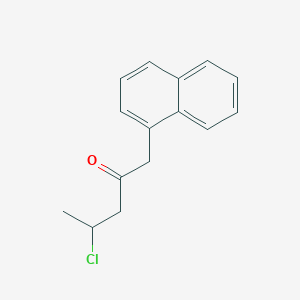

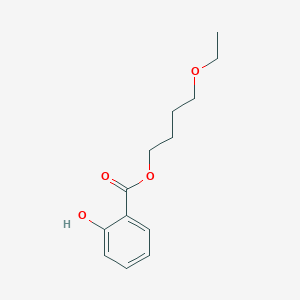
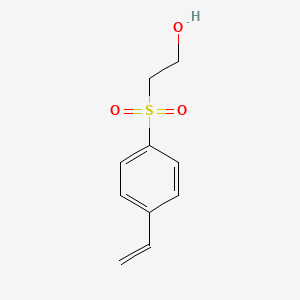
![2-Phenyl-1-[(1S)-1-phenylethyl]aziridine](/img/structure/B12527369.png)
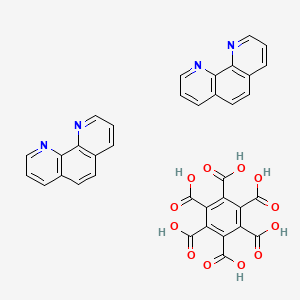
![3,5-Dimethyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12527387.png)
![(2R)-2-Hydroxy-3-{[(4-methylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B12527393.png)
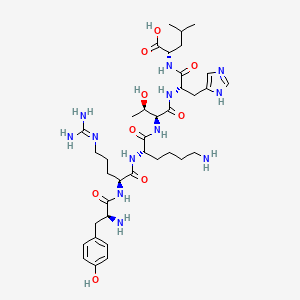

![4-{[tert-Butyl(dimethyl)silyl]oxy}-2,3-dimethylbut-2-en-1-ol](/img/structure/B12527399.png)
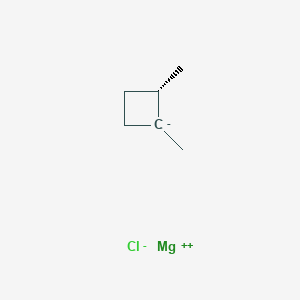
(prop-2-en-1-yl)-lambda~5~-phosphane](/img/structure/B12527409.png)
![2-(6-Methoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12527412.png)
